molecular formula C17H12N2O4 B11222695 3-(3-Nitro-5-phenoxyphenoxy)pyridine

3-(3-Nitro-5-phenoxyphenoxy)pyridine

Cat. No.: B11222695
M. Wt: 308.29 g/mol
InChI Key: VSPIUMVTNUFELP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Nitro-5-phenoxyphenoxy)pyridine is a complex organic compound that belongs to the class of nitropyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitro-5-phenoxyphenoxy)pyridine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, which forms the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The phenoxy groups can be introduced through nucleophilic aromatic substitution reactions using phenol derivatives under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using nitric acid and sulfuric acid mixtures. The reaction conditions are optimized to achieve high yields and purity. The phenoxy substitution can be carried out in continuous flow reactors to ensure consistent product quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitro-5-phenoxyphenoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(3-Nitro-5-phenoxyphenoxy)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Nitro-5-phenoxyphenoxy)pyridine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, altering the oxidative state of biological molecules. The phenoxy groups can enhance the compound’s binding affinity to specific targets, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts .

Properties

Molecular Formula

C17H12N2O4

Molecular Weight

308.29 g/mol

IUPAC Name

3-(3-nitro-5-phenoxyphenoxy)pyridine

InChI

InChI=1S/C17H12N2O4/c20-19(21)13-9-16(22-14-5-2-1-3-6-14)11-17(10-13)23-15-7-4-8-18-12-15/h1-12H

InChI Key

VSPIUMVTNUFELP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])OC3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.